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Compound of Interest

Compound Name: Ethyl 2,4,5-trifluorobenzoylacetate

Cat. No.: B153913

An In-depth Technical Guide to Ethyl 2,4,5-
trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated aromatic B-ketoester of significant interest
in synthetic organic chemistry. Its unique electronic properties, stemming from the trifluorinated
phenyl ring, make it a valuable intermediate in the synthesis of various high-value molecules,
particularly in the pharmaceutical and agrochemical industries. This technical guide provides a
comprehensive overview of its chemical structure, properties, a probable synthesis method,
and its notable applications, with a focus on its role as a key building block for fluoroquinolone
antibiotics.

Chemical Structure and Identification

Ethyl 2,4,5-trifluorobenzoylacetate is characterized by a central B-ketoester functionality
attached to a 2,4,5-trifluorophenyl group.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b153913?utm_src=pdf-interest
https://www.benchchem.com/product/b153913?utm_src=pdf-body
https://www.benchchem.com/product/b153913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

ethyl 3-ox0-3-(2,4,5-

UPAC Name trifluorophenyl)propanoate[1]

CAS Number 98349-24-7[1]

Molecular Formula C11HoF303[1]

Molecular Weight 246.18 g/mol [2]

Canonical SMILES CCOC(=0)CC(=0)C1=CC(=C(C=C1F)F)F[1]
InChl Key OTCJIYVIJORKMTHX-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically an off-white crystalline powder.[2] A summary of its key physical and
chemical properties is presented below.

Property Value Source
Melting Point 66-68 °C [2]
Boiling Point 92 °C at 0.08 Torr [2]
Density (Predicted) 1.319 + 0.06 g/cm?3 [2]
pKa (Predicted) 10.26 + 0.50 [2]
Solubility Soluble in Toluene [2]

2-8°C under inert gas
Storage Temperature ) [2]
(Nitrogen or Argon)

Synthesis

While a specific, detailed experimental protocol for the synthesis of Ethyl 2,4,5-
trifluorobenzoylacetate is not readily available in the surveyed literature, a probable and
widely practiced method for the synthesis of 3-ketoesters is the Claisen condensation. This
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reaction involves the condensation of an ester with an enolizable carbonyl compound in the
presence of a strong base.

A likely synthetic route for Ethyl 2,4,5-trifluorobenzoylacetate involves the Claisen
condensation of ethyl acetate with an appropriate 2,4,5-trifluorobenzoyl derivative, such as
ethyl 2,4,5-trifluorobenzoate or 2,4,5-trifluorobenzoyl chloride. A plausible experimental protocol
based on the synthesis of a structurally similar compound, ethyl 3-(3-chloro-2,4,5-
trifluorophenyl)-3-oxopropanoate, is outlined below.[3]

Probable Experimental Protocol: Claisen Condensation

Reactants:

Ethyl 2,4,5-trifluorobenzoate

Ethyl acetate

Sodium ethoxide (or another strong base like sodium hydride)

Anhydrous ethanol (as solvent)

Dilute acid (for workup, e.g., hydrochloric acid or sulfuric acid)

Procedure:

e A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried reaction
vessel under an inert atmosphere (e.g., nitrogen or argon).

o Ethyl acetate is added to the basic solution, and the mixture is stirred to form the enolate of
ethyl acetate.

o Ethyl 2,4,5-trifluorobenzoate is then added dropwise to the reaction mixture at a controlled
temperature (typically cooled in an ice bath to manage the exothermic reaction).

 After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for several hours to ensure the completion of the condensation.
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The reaction is then quenched by pouring it into a mixture of ice and a dilute acid to
neutralize the base and protonate the resulting 3-ketoester enolate.

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl
acetate).

The combined organic layers are washed with brine, dried over an anhydrous drying agent
(e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced
pressure.

The crude product can be purified by techniques such as recrystallization or column
chromatography to yield pure Ethyl 2,4,5-trifluorobenzoylacetate.

Spectral Data (Predicted)

As experimental spectral data for Ethyl 2,4,5-trifluorobenzoylacetate is not widely available,

this section provides predicted spectral characteristics based on its structure. These predictions

are valuable for the identification and characterization of the compound.

'H NMR Spectroscopy (Predicted)

Ethyl group (-CH2CHs): A triplet at approximately 1.2-1.4 ppm (3H) corresponding to the
methyl protons, and a quartet at around 4.1-4.3 ppm (2H) for the methylene protons.

Methylene group (-COCH2CO-): A singlet at approximately 3.5-4.0 ppm (2H). The chemical
shift of this peak can be variable due to keto-enol tautomerism.

Aromatic protons: Two signals in the aromatic region (around 7.0-8.0 ppm), each integrating
to 1H. These would likely appear as complex multiplets due to fluorine-hydrogen coupling.

13C NMR Spectroscopy (Predicted)

Ethyl group (-CH2CHs): A signal around 14 ppm for the methyl carbon and a signal around
61 ppm for the methylene carbon.

Methylene group (-COCH2CO-): A signal around 45-50 ppm.
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» Keto and Ester Carbonyls: Two signals in the downfield region, typically between 165-200
ppm.

o Aromatic carbons: Multiple signals in the aromatic region (around 105-160 ppm), with their
chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine
coupling).

Infrared (IR) Spectroscopy (Predicted)

e C=0 stretching (ester): A strong absorption band around 1735-1750 cm™1,

C=0 stretching (ketone): A strong absorption band around 1680-1715 cm~1.

C-F stretching: Strong absorption bands in the region of 1000-1400 cm~1.

Aromatic C=C stretching: Bands of variable intensity in the 1450-1600 cm~1 region.

C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm~1 region.

Mass Spectrometry (Predicted)
e Molecular lon (M*): A peak at m/z = 246.

o Major Fragmentation Patterns: Loss of the ethoxy group (-OC:zHs) to give a fragment at m/z
= 201. Loss of the ethyl group (-CzHs) to give a fragment at m/z = 217. A prominent peak
corresponding to the 2,4,5-trifluorobenzoyl cation at m/z = 159.

Applications in Drug Development

Ethyl 2,4,5-trifluorobenzoylacetate is a crucial intermediate in the synthesis of several
important pharmaceutical compounds, most notably fluoroquinolone antibiotics.

Synthesis of Fluoroquinolone Antibiotics

This compound serves as a key starting material for the construction of the quinolone core.
One prominent example is its use in the synthesis of Sitafloxacin, a broad-spectrum
fluoroquinolone antibiotic.
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The general synthetic strategy involves the reaction of Ethyl 2,4,5-trifluorobenzoylacetate
with a trialkyl orthoformate (e.g., triethyl orthoformate) to form an enol ether. This intermediate
is then reacted with a primary amine, which displaces the alkoxy group. Subsequent
intramolecular cyclization under basic conditions leads to the formation of the core quinolone
ring system.[3]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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